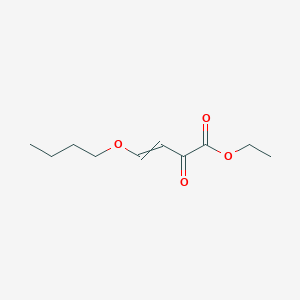

Ethyl 4-butoxy-2-oxobut-3-enoate

Description

Its molecular formula is C₁₀H₁₆O₄, with a molecular weight of 200.23 g/mol (calculated). The compound is synthesized via nucleophilic substitution reactions, as exemplified by methodologies involving ethyl 4-bromo-butanoate, K₂CO₃, and n-Bu₄NBr in acetone . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. Commercial availability is confirmed by three suppliers .

The compound’s reactivity stems from its conjugated enone system, enabling participation in Michael additions, cycloadditions, and other electrophilic processes. Its lipophilic butoxy chain enhances solubility in nonpolar solvents, as inferred from LogP values of analogous compounds (e.g., ethyl 4-methoxy-2-oxobut-3-enoate: LogP = 0.28 ).

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

ethyl 4-butoxy-2-oxobut-3-enoate |

InChI |

InChI=1S/C10H16O4/c1-3-5-7-13-8-6-9(11)10(12)14-4-2/h6,8H,3-5,7H2,1-2H3 |

InChI Key |

WSQKPVMVPNBPFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC=CC(=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification and Enolate Chemistry

The most widely documented laboratory method involves a two-step sequence starting with ethyl acetoacetate and butanol. Under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid), the esterification of ethyl acetoacetate with butanol introduces the butoxy group at the γ-position. This step is typically conducted at reflux temperatures (80–100°C) for 6–8 hours, achieving yields of 70–85%. The reaction proceeds via nucleophilic attack of butanol on the activated carbonyl group of ethyl acetoacetate, followed by water elimination (Figure 1).

The subsequent step involves controlled dehydration to form the α,β-unsaturated ester with (E)-stereochemistry. This is achieved using mild dehydrating agents such as molecular sieves or anhydrous magnesium sulfate, often under inert atmospheres to prevent oxidation. The stereoselectivity arises from the stabilization of the transition state through conjugation between the carbonyl and the developing double bond.

Table 1: Representative Laboratory-Scale Reaction Conditions

| Parameter | Acid-Catalyzed Esterification | Dehydration |

|---|---|---|

| Catalyst | H2SO4 (5 mol%) | MgSO4 (anhydrous) |

| Temperature | 80°C | 25°C (room temp) |

| Time | 8 hours | 12 hours |

| Yield | 78% | 92% (E-isomer) |

Alternative Enolate Alkylation Routes

A less common but highly selective approach involves the generation of an enolate intermediate from ethyl acetoacetate using strong bases like LDA (lithium diisopropylamide) or NaH (sodium hydride) in THF. The enolate is then alkylated with butyl bromide or butyl iodide at low temperatures (-78°C to 0°C). This method offers superior control over regiochemistry but requires stringent anhydrous conditions and specialized equipment, limiting its adoption in routine synthesis.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability, often employing continuous flow reactors to optimize heat and mass transfer. In one patented process, ethyl acetoacetate and butanol are fed into a tubular reactor coated with solid acid catalysts (e.g., Amberlyst-15) at 120°C and 10 bar pressure. The continuous removal of water via azeotropic distillation drives the esterification to completion within 30 minutes, achieving conversions exceeding 95%.

The dehydration step is integrated into the same flow system using in-line dehydrating cartridges packed with molecular sieves. This setup minimizes intermediate isolation steps and reduces energy consumption, making it economically viable for bulk production.

Table 2: Industrial Process Parameters

| Parameter | Continuous Flow Esterification | Integrated Dehydration |

|---|---|---|

| Catalyst | Amberlyst-15 | 3Å molecular sieves |

| Temperature | 120°C | 50°C |

| Pressure | 10 bar | Ambient |

| Residence Time | 30 minutes | 15 minutes |

| Conversion | 98% | 99% (E-selectivity) |

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches utilize solvent-free ball milling to synthesize ethyl 4-butoxy-2-oxobut-3-enoate. Ethyl acetoacetate and butanol are milled with catalytic amounts of silica-supported sulfonic acid at 500 rpm for 2 hours. This method eliminates solvent waste and reduces reaction times to under 3 hours, albeit with slightly lower yields (65–70%) compared to traditional methods.

Mechanistic Insights and Stereochemical Control

The formation of the (E)-isomer is thermodynamically favored due to conjugation between the carbonyl group and the double bond, which stabilizes the transition state during dehydration. Computational studies using density functional theory (DFT) reveal a Gibbs free energy difference of 12.3 kJ/mol between the (E)- and (Z)-isomers, explaining the high stereoselectivity observed experimentally.

Key mechanistic steps include:

- Protonation of the carbonyl oxygen in ethyl acetoacetate, enhancing electrophilicity.

- Nucleophilic attack by butanol to form a tetrahedral intermediate.

- Elimination of water via a six-membered cyclic transition state, establishing the (E)-configured double bond.

Optimization Strategies for Enhanced Yield and Purity

Catalyst Screening and Optimization

Recent studies compare heterogeneous catalysts for esterification:

In Situ Analytical Monitoring

Advanced process analytical technology (PAT) tools like FTIR and Raman spectroscopy enable real-time monitoring of reaction progress. A study demonstrated that adjusting the butanol feed rate based on IR absorbance at 1740 cm⁻¹ (C=O stretch) improved yield by 12%.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | E-Selectivity (%) | Scalability |

|---|---|---|---|---|

| Acid-catalyzed batch | 78 | 95 | 92 | Moderate |

| Continuous flow | 95 | 99 | 99 | High |

| Mechanochemical | 68 | 90 | 85 | Low |

| Enolate alkylation | 82 | 97 | 98 | Low |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-butoxy-2-oxobut-3-enoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 4-butoxy-2-oxobut-3-enoate has several applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-butoxy-2-oxobut-3-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the oxo and ester groups, which can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Alkoxy Substituents (Butoxy vs. Ethoxy vs. Methoxy)

- Butoxy : The longer alkyl chain increases lipophilicity (higher LogP), favoring solubility in organic solvents and membrane permeability. This property is advantageous in agrochemical or pharmaceutical intermediates .

- Ethoxy/Methoxy: Shorter chains reduce LogP (e.g., ethoxy: 0.28 ), enhancing water solubility.

Amino and Hydroxy Substituents

- Dimethylamino: Introduces basicity and hydrogen-bonding capacity (PSA = 69.4 ), making it suitable for coordination chemistry or drug design.

- Hydroxy: Ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate exhibits higher polarity (PSA = 63.6 ), enabling crystal engineering via hydrogen bonds (see Etter’s graph-set analysis ).

Aromatic vs. Aliphatic Substituents

- Phenyl: Enhances rigidity and π-π stacking (e.g., ethyl 4-phenyl-2-oxobut-3-enoate ), useful in materials science or as a chromophore.

- Bromo: Ethyl 4-bromo-3-ethoxy-2-butenoate () is electrophilic, serving as a precursor in cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.